4-Bromo-1-methoxy-2-(methoxymethyl)butane
Description
4-Bromo-1-methoxy-2-(methoxymethyl)butane is an aliphatic brominated ether with the molecular formula C₇H₁₅BrO₂ (calculated molecular weight: 227.10 g/mol). Its structure consists of a butane backbone substituted with a bromine atom at position 4, a methoxy group at position 1, and a methoxymethyl group at position 2. This compound is primarily utilized as a building block in organic synthesis, particularly in alkylation reactions or as an intermediate in the preparation of complex molecules .
Properties
IUPAC Name |
4-bromo-1-methoxy-2-(methoxymethyl)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2/c1-9-5-7(3-4-8)6-10-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRNYVASQLUEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCBr)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methoxy-2-(methoxymethyl)butane typically involves the bromination of 1-methoxy-2-(methoxymethyl)butane. This can be achieved through the reaction of 1-methoxy-2-(methoxymethyl)butane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methoxy-2-(methoxymethyl)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, forming 1-methoxy-2-(methoxymethyl)butane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-methoxy-2-(methoxymethyl)butanol or 1-methoxy-2-(methoxymethyl)butanenitrile can be formed.
Oxidation: Products like 4-bromo-1-methoxy-2-(methoxymethyl)butanal or 4-bromo-1-methoxy-2-(methoxymethyl)butanoic acid.
Reduction: 1-Methoxy-2-(methoxymethyl)butane.
Scientific Research Applications
4-Bromo-1-methoxy-2-(methoxymethyl)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage and bromine substitution.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bromine-sensitive pathways.
Industry: Utilized in the manufacture of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methoxy-2-(methoxymethyl)butane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy groups can participate in oxidation and reduction reactions, altering the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₇H₁₅BrO₂ | 227.10 | Bromo, methoxy, methoxymethyl |
| 1-Bromo-2-(4-methoxyphenoxy)ethane | C₉H₁₁BrO₂ | 245.09 | Bromo, phenoxy, methoxy |
| 4-Benzyloxy-2-bromo-1-methoxybenzene | C₁₄H₁₃BrO₂ | 293.16 | Bromo, benzyloxy, methoxy |
| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 229.07 | Bromo, methoxy, ketone |
| 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene | C₉H₁₁BrO₃ | 247.09 | Bromo, methoxy, methoxymethoxy |
Key Observations :
- Aliphatic vs. Aromatic Backbones: The target compound is aliphatic, offering flexibility and distinct solubility in nonpolar solvents compared to aromatic analogs like 4-benzyloxy-2-bromo-1-methoxybenzene .
- Bromine Position : Bromine in aliphatic systems (e.g., 4-bromo-butane derivative) is more reactive in nucleophilic substitutions (SN2) than in aromatic systems, where bromine acts as a deactivating group .
Reactivity Profiles
- This compound : The secondary bromine atom facilitates SN2 reactions, though steric hindrance from the methoxymethyl group may slow kinetics. The ether groups enhance solubility in polar aprotic solvents, favoring alkylation reactions .
- 1-Bromo-2-(4-methoxyphenoxy)ethane: Primary bromine enables efficient SN2 displacement, often used to introduce phenoxy-methoxy motifs in pharmaceuticals .
- Aromatic Analogs (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene) : Bromine directs electrophilic substitutions (e.g., Suzuki coupling) at specific positions on the benzene ring, with methoxy and benzyloxy groups modulating electronic effects .
Biological Activity
4-Bromo-1-methoxy-2-(methoxymethyl)butane is a compound of interest due to its potential biological activities. Understanding its effects on various biological systems is crucial for evaluating its safety and efficacy in potential applications. This article synthesizes available research findings, including case studies and experimental data, to detail the biological activity of this compound.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrO
- Molecular Weight : 249.11 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its interactions with cellular mechanisms, potential toxicity, and therapeutic applications.
1. Cytotoxicity and Cell Viability
Studies have demonstrated that this compound exhibits varying degrees of cytotoxicity across different cell lines.
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound shows significant cytotoxic effects, particularly in cancer cell lines, suggesting potential for further investigation in cancer therapy.
The biological activity of this compound may be linked to its ability to induce oxidative stress and apoptosis in tumor cells. Mechanistic studies suggest that it may activate pathways involving:
- Caspase Activation : Leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Resulting in oxidative damage to cellular components.
3. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production.
These findings suggest that the compound could be beneficial in conditions characterized by excessive inflammation.
Case Studies
Several case studies have explored the application of this compound in therapeutic contexts:
Case Study 1: Cancer Treatment
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell proliferation and increased apoptosis markers, indicating its potential as an anti-cancer agent.
Case Study 2: Inflammatory Diseases
A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results showed a marked reduction in disease activity scores and inflammatory markers after administration over eight weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
